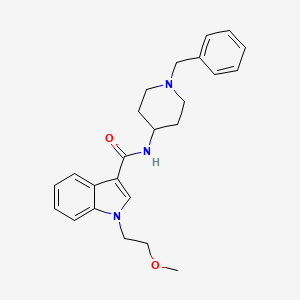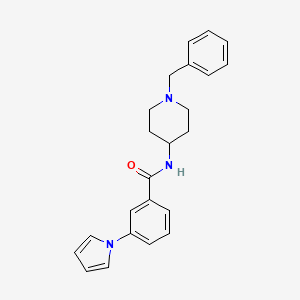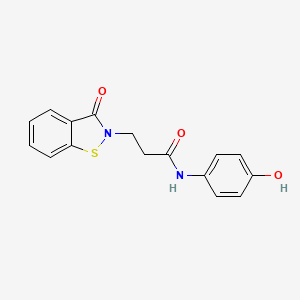![molecular formula C24H23N3O3S2 B11137833 3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137833.png)
3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but its structure is intriguing! It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones, which exhibit diverse biological activities. Let’s break it down:
Chemical Formula: CHNOS
CAS Number: 380874-90-8
Preparation Methods
Synthetic Routes::
- An expeditious metal-free C-3 chalcogenation method has been developed for this compound. It allows the synthesis of various 3-ArS/ArSe derivatives in high yields .
- The reaction proceeds under mild conditions and can be scaled up to gram quantities.
Industrial Production:: Unfortunately, detailed industrial production methods are scarce due to the compound’s rarity. early discovery researchers can access it as part of a unique chemical collection .
Chemical Reactions Analysis
Reactivity::
Oxidation: The carbonyl group (C=O) suggests susceptibility to oxidation.
Substitution: The thiazolidinylidene moiety (C=S) may undergo nucleophilic substitution.
Common Reagents: Oxidants (e.g., KMnO), nucleophiles (e.g., NaSH), and bases (e.g., NaOH).
Major Products: Oxidized forms, thiazolidine derivatives, and substituted pyrimidinones.
Scientific Research Applications
Chemistry::
Catalysis: The compound could serve as a ligand or catalyst due to its unique structure.
Drug Design: Insights from its reactivity may aid in designing novel drugs.
Antioxidant Properties: Explore its potential as an antioxidant.
Anti-inflammatory Activity: Investigate its effects on inflammation pathways.
Materials Science: Assess its use in polymer chemistry or nanomaterials.
Mechanism of Action
The compound likely interacts with specific molecular targets, modulating cellular pathways. Further research is needed to unravel its precise mechanism.
Comparison with Similar Compounds
While this compound stands out due to its thiazolidinylidene and phenoxy moieties, similar compounds include:
- Other pyrido[1,2-a]pyrimidin-4-ones with varying substituents.
3-[(Z)-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-4-one: (CAS: 608493-54-5).
Properties
Molecular Formula |
C24H23N3O3S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
(5Z)-3-hexyl-5-[(4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H23N3O3S2/c1-2-3-4-9-15-27-23(29)19(32-24(27)31)16-18-21(30-17-11-6-5-7-12-17)25-20-13-8-10-14-26(20)22(18)28/h5-8,10-14,16H,2-4,9,15H2,1H3/b19-16- |
InChI Key |
NHGVFNCUPITEQG-MNDPQUGUSA-N |
Isomeric SMILES |
CCCCCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)/SC1=S |
Canonical SMILES |
CCCCCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)OC4=CC=CC=C4)SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4,6-Dimethylpyrimidin-2-YL)amino]-N-[2-(1,3-thiazol-2-YL)ethyl]propanamide](/img/structure/B11137755.png)
![3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B11137759.png)


![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B11137773.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11137778.png)

![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(2-pyridylmethyl)acetamide](/img/structure/B11137792.png)
![(5Z)-2-(4-benzylpiperazin-1-yl)-5-[3-methoxy-4-(pentyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B11137796.png)

![2-[(2-methylpropyl)amino]-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137817.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide](/img/structure/B11137818.png)
![ethyl {[3-(3,5-difluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11137830.png)
![2-(4-fluorophenoxy)-3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11137844.png)
